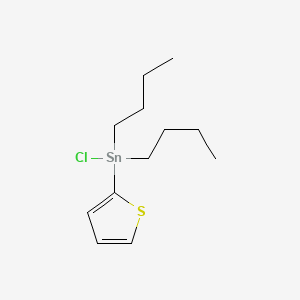
Dibutyl(chloro)(thiophen-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(chloro)(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is also bonded to two butyl groups and one chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(chloro)(thiophen-2-yl)stannane can be synthesized through a Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Tributyl(thiophen-2-yl)stannane and a chlorinating agent such as thionyl chloride.
Catalyst: Palladium(0) complex.
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale Stille coupling reactions with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(chloro)(thiophen-2-yl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. Conditions typically involve mild temperatures and organic solvents.
Coupling Reactions: Palladium catalysts and organic halides are commonly used. Reactions are often carried out in the presence of a base, such as potassium carbonate, and an organic solvent like THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted organotin compounds with various functional groups.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Applications De Recherche Scientifique
Dibutyl(chloro)(thiophen-2-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Mécanisme D'action
The mechanism of action of Dibutyl(chloro)(thiophen-2-yl)stannane in chemical reactions involves the activation of the tin-carbon bond by a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds in coupling reactions. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar structure but with three butyl groups instead of two and no chlorine atom.
Dibutyl(phenyl)stannane: Contains a phenyl ring instead of a thiophene ring.
Dibutyl(chloro)stannane: Lacks the thiophene ring, containing only butyl groups and a chlorine atom.
Uniqueness
Dibutyl(chloro)(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the thiophene ring with the organotin moiety makes it particularly useful in organic synthesis and materials science applications.
Propriétés
Numéro CAS |
123431-12-9 |
|---|---|
Formule moléculaire |
C12H21ClSSn |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
dibutyl-chloro-thiophen-2-ylstannane |
InChI |
InChI=1S/C4H3S.2C4H9.ClH.Sn/c1-2-4-5-3-1;2*1-3-4-2;;/h1-3H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
OHSDGXWMSZLIGF-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(C1=CC=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
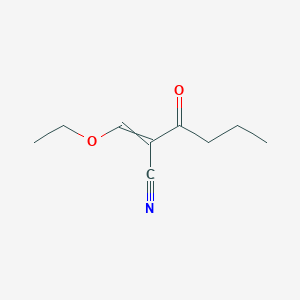
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
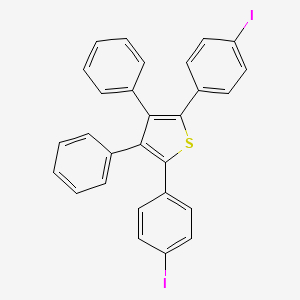
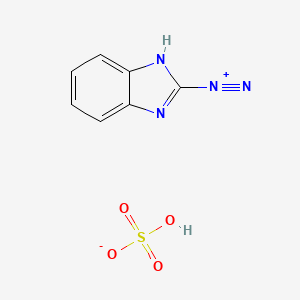
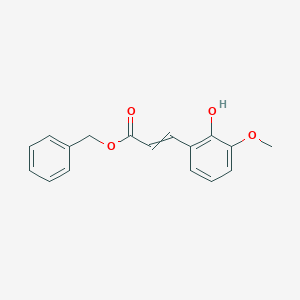
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
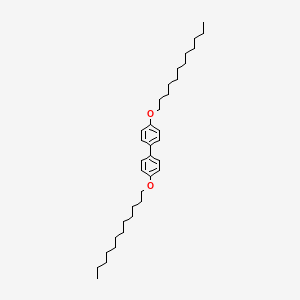
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
